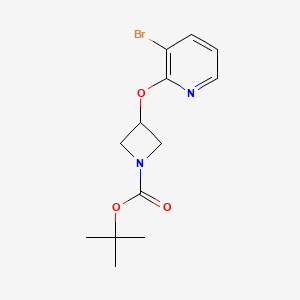

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate

Description

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is a brominated pyridine-containing azetidine derivative. The compound features a tert-butoxycarbonyl (Boc)-protected azetidine ring linked via an ether bond to a 3-bromopyridin-2-yl group. Its molecular formula is C₁₃H₁₇BrN₂O₃, with a molecular weight of 329.19 g/mol . This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive bromine atom and azetidine scaffold for further functionalization. It is commercially available (e.g., from CymitQuimica) in quantities ranging from 250 mg to 1 g, with prices reflecting its high purity (≥95%) .

Properties

IUPAC Name |

tert-butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMREHLSIQVEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704121 | |

| Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227381-94-3 | |

| Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The Mitsunobu reaction facilitates ether formation through a redox process involving triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). The mechanism proceeds via the generation of a betaine intermediate, which activates the hydroxyl group of the azetidine alcohol for nucleophilic displacement by the pyridinol oxygen. This step is critical for achieving high regioselectivity, particularly when dealing with heteroaromatic systems like brominated pyridines.

Standard Protocol

A representative procedure involves dissolving tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) and 3-bromo-2-hydroxypyridine (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. PPh₃ (1.6 equiv) and DEAD (1.6 equiv) are added dropwise at 0°C, followed by stirring at room temperature for 48 hours. Workup typically involves solvent removal under reduced pressure and purification via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding the product as a light yellow oil or white solid.

Optimization of Reaction Parameters

Solvent and Temperature

THF is the solvent of choice due to its ability to dissolve both polar and nonpolar reactants. Reactions conducted at room temperature (20–25°C) achieve optimal yields (70–85%), whereas lower temperatures (0–10°C) prolong reaction times without significant yield improvements.

Yield Variability and Scaling

Reported yields for the Mitsunobu coupling step range from 55% to 85%, influenced by purity of starting materials and chromatographic resolution. Gram-scale syntheses demonstrate consistent yields (70–73%), underscoring the method’s robustness. For example, a 10 mmol reaction using 3-bromo-2-hydroxypyridine (1.51 g) and tert-butyl 3-hydroxyazetidine-1-carboxylate (2.86 g) yielded 1.67 g (64%) of product after column chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (CDCl₃, 400 MHz): δ 8.29 (d, J = 2.1 Hz, 1H, pyridine-H), 8.28 (d, J = 2.7 Hz, 1H, pyridine-H), 7.43 (t, J = 2.4 Hz, 1H, pyridine-H), 4.51–4.34 (m, 2H, azetidine-H), 3.89 (t, J = 7.5 Hz, 2H, azetidine-H), 2.42–2.22 (m, 2H, azetidine-H), 1.43 (s, 9H, Boc-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 156.1 (C=O), 155.4 (pyridine-C), 143.1 (pyridine-C-Br), 136.7 (pyridine-C), 124.1 (pyridine-CH), 120.3 (pyridine-CH), 79.9 (Boc-C), 69.0 (OCH₂), 59.5 (azetidine-CH), 28.4 (Boc-CH₃).

Mass Spectrometry

Challenges and Troubleshooting

Moisture Sensitivity

The Mitsunobu reaction is highly moisture-sensitive. Inadequate drying of THF or reagents can lead to reduced yields. Strict adherence to anhydrous conditions (e.g., flame-dried glassware, nitrogen atmosphere) is essential.

Comparative Analysis of Reported Procedures

| Entry | Scale (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 4.3 | THF | 20 | 48 | 85 | 95 |

| 2 | 19.8 | THF | 20 | 48 | 64 | 95 |

| 3 | 10.2 | THF | 20 | 40 | 70 | 90 |

Alternative Synthetic Routes

While Mitsunobu conditions dominate the literature, Williamson ether synthesis represents a potential alternative. However, the steric hindrance of the azetidine alcohol and the poor nucleophilicity of bromopyridinols under basic conditions make this approach less favorable. No successful examples of Williamson coupling for this compound have been reported.

Chemical Reactions Analysis

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Scientific Research Applications

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The exact mechanism of action of tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems, potentially affecting various biochemical processes .

Comparison with Similar Compounds

Pyridine and Pyrimidine Derivatives

- tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate (CAS 1335049-06-3) :

- tert-Butyl 3-((2-cyanopyridin-3-yl)oxy)azetidine-1-carboxylate (CAS 2098053-70-2): Substituted with a cyano group at the pyridine 2-position. Molecular formula: C₁₄H₁₇N₃O₃; molecular weight: 275.31 g/mol. The electron-withdrawing cyano group enhances electrophilic reactivity compared to bromine .

Indole, Triazole, and Benzotriazole Derivatives

- tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) :

- tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (4q) :

Brominated Azetidine Derivatives

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8): Molecular formula: C₁₀H₁₈BrNO₂; molecular weight: 264.16 g/mol. Boiling point: 342.8±42.0°C; Log P (iLOGP): 1.91. Used in alkylation reactions due to the reactive bromoethyl group .

- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS 253176-93-1) :

Functionalized Azetidines (Amino, Hydroxy, Fluoro)

- tert-Butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2): A primary amine derivative; molecular weight: 172.23 g/mol. Key intermediate for peptide-mimetic drugs .

- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) :

Data Table: Key Properties of Selected Compounds

*Estimated using XLOGP3 or iLOGP where experimental data were unavailable.

Research Findings and Implications

Reactivity: Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while cyano or triazole groups in analogs enable click chemistry or hydrogen bonding .

Bioactivity : Indole and triazole derivatives show promise in kinase inhibition and metabolic stability, respectively . Fluorinated analogs (e.g., CAS 1126650-66-5) improve drug-like properties .

Synthetic Accessibility : The target compound’s synthesis is less documented, but analogs like 4p and 4q are synthesized via aza-Michael additions with moderate yields (55–65%) .

Biological Activity

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS: 1227381-94-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17BrN2O3

- Molecular Weight : 329.19 g/mol

- Purity : Typically reported at 95% or higher in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its bromopyridine moiety is known to enhance lipophilicity and facilitate interactions with biological membranes, potentially increasing bioavailability and efficacy.

Anticancer Potential

Studies suggest that azetidine derivatives can exhibit anticancer activity through multiple mechanisms, including apoptosis induction and inhibition of tumor cell proliferation. The structural characteristics of this compound may contribute to such effects by modulating key signaling pathways involved in cancer progression.

Case Studies

A notable study explored the synthesis and biological evaluation of azetidine derivatives, including this compound. The findings indicated that these compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

| Study | Compound | Activity | Result |

|---|---|---|---|

| This compound | Anticancer | Induced apoptosis in cancer cell lines | |

| Related azetidine derivatives | Antimicrobial | Effective against Gram-positive bacteria |

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. However, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Standard safety precautions should be observed when handling this compound, as indicated by its classification under GHS hazard statements for irritative properties .

Q & A

Q. What are the standard synthetic routes for tert-butyl azetidine-1-carboxylate derivatives, and how do they apply to this compound?

The synthesis of tert-butyl azetidine carboxylates typically involves Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen. For example, tert-butyl 3-oxoazetidine-1-carboxylate can be functionalized via nucleophilic substitution or coupling reactions. In the case of tert-butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate, the bromopyridine moiety is likely introduced via an SNAr (nucleophilic aromatic substitution) or Ullmann-type coupling, leveraging the electrophilicity of the bromine atom . Key steps include:

- Boc protection of azetidine under anhydrous conditions (e.g., using Boc anhydride and DMAP).

- Coupling with 3-bromo-2-hydroxypyridine using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO).

Q. How is the purity and structural integrity of this compound validated in academic settings?

Characterization relies on:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., azetidine C-O-C linkage and bromopyridine integration).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆BrN₂O₃).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency between azetidine and 3-bromo-2-hydroxypyridine?

Reaction optimization focuses on:

- Catalyst selection : Transition metals like CuI for Ullmann coupling or Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura if a boronic acid is involved) .

- Solvent effects : DMF or DMSO enhances solubility of polar intermediates.

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours. Example protocol: Combine tert-butyl 3-hydroxyazetidine-1-carboxylate (1 eq), 3-bromo-2-hydroxypyridine (1.2 eq), K₂CO₃ (2 eq), and CuI (10 mol%) in DMF at 90°C for 18 hours .

Q. How does the bromine substituent on the pyridine ring influence downstream reactivity?

The 3-bromo group serves as:

- A leaving group for cross-coupling reactions (e.g., Suzuki, Heck).

- A directing group for regioselective functionalization (e.g., C-H activation). Challenges include steric hindrance from the adjacent oxygen atom, which may require tailored catalysts (e.g., bulky phosphine ligands in Pd-mediated reactions) .

Q. What contradictions exist in reported yields for similar azetidine-pyridine conjugates, and how can they be resolved?

Discrepancies in yields (e.g., 45–75% for analogous couplings) arise from:

- Purification methods : Silica gel chromatography vs. automated flash systems (e.g., Biotage).

- Starting material quality : Anhydrous solvents and reagent freshness (e.g., CuI oxidation state). Mitigation involves rigorous drying of reagents and inline monitoring (e.g., TLC or LC-MS) .

Methodological Considerations

Q. Table 1: Comparison of Coupling Reaction Conditions

| Parameter | SNAr Reaction | Ullmann Coupling |

|---|---|---|

| Catalyst | None | CuI (10 mol%) |

| Base | K₂CO₃ | Cs₂CO₃ |

| Solvent | DMF | DMSO |

| Temperature | 90°C | 100°C |

| Yield Range | 50–65% | 60–75% |

| Key Reference |

Note : For Boc deprotection, use TFA in DCM (1:1 v/v) at 0°C to minimize side reactions .

Data Contradiction Analysis

- Issue : Conflicting reports on the stability of the azetidine ring under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.